6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide
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Overview
Description
6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide is a chemical compound with the molecular formula C11H15NO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.
Scientific Research Applications
6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases or cancer .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar chemical properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with additional methoxy groups.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at a different position.
Uniqueness
6-Methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. Its methoxy and methyl groups can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
6-methoxy-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-10-5-6-12-7-9(10)3-4-11(8)13-2;/h3-4,12H,5-7H2,1-2H3;1H |
InChI Key |
HAJOJLHVUUYYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)OC.Br |
Origin of Product |
United States |
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